1-(2-fluorobenzyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
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Description
1-(2-fluorobenzyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H12FN5O2 and its molecular weight is 349.325. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Xanthine Oxidase Inhibitory Activity : The synthesis of 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles derivatives from ethyl 3-phenyl-1H-pyrazole-5-carboxylate, including the configurations of intermediate 1,3,4-oxadiazole-2-thione and 3-bromobenzylthio substituted 1,3,4-oxadiazole, was developed. These compounds were evaluated for their in vitro xanthine oxidase inhibitory activity (Qi, You, Wang, & Zhang, 2015).
Antimicrobial Activities and Synthesis : A study on the synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation for antimicrobial activities was conducted. This included the conversion of 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol into 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and further reactions to form various compounds, with all newly synthesized compounds screened for antimicrobial activity (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Activities : A new series of 2-(4-bromobenzyl)- and 2-(4-fluorobenzyl)-1H-benzimidazole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, 1,3,4-oxadiazole, and morpholine rings were synthesized. These compounds were screened for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities, showing significant results in various assays (Menteşe, Ülker, & Kahveci, 2015).
Photophysical Properties of Iridium(III) Complexes : Theoretical investigation of the effects of N-substitution on the photophysical properties of two series of iridium(III) complexes was conducted. This study showed that N substitution can tune the emission color of these complexes and enhance their photoluminescence quantum efficiency (Shang, Han, Zhan, Zhou, & Zhang, 2015).
Synthesis of Novel Antibacterial Candidate : The large-scale preparation of a novel oxazolidinone antibacterial candidate was developed using an environmentally benign and cost-effective route. This included the preparation of key intermediates and controlled reaction processes for safe and efficient synthesis (Yang, Chen, Fu, Chen, He, Ye, Sang, & Luo, 2014).
Antimicrobial Activity and QSAR Analysis : A study on the synthesis and biological evaluation of novel fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs included in vitro antimicrobial activity and cytotoxicity testing, as well as the development of a quantitative structure–activity relationship model to understand the structure-activity relationship for these molecules (Desai, Kotadiya, Trivedi, Khedkar, & Jha, 2016).
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN5O2/c19-14-6-2-1-4-12(14)11-24-9-3-5-13(18(24)25)17-22-16(23-26-17)15-10-20-7-8-21-15/h1-10H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRUCHKMAQMGSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=NC=CN=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.